molecular formula C11H19N5O B1481288 1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one CAS No. 2098110-31-5

1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one

Cat. No. B1481288
CAS RN: 2098110-31-5
M. Wt: 237.3 g/mol
InChI Key: BHADOVAGMAEWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one” is a complex organic molecule that contains several functional groups, including an aminomethyl group, a 1,2,3-triazole ring, a piperidine ring, and a ketone group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the piperidine ring, and the ketone group. The presence of these functional groups would likely confer specific chemical properties to the molecule .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,3-triazole ring and the ketone group could increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Studies : The synthesis of derivatives incorporating triazole and piperidine rings, including compounds similar to the one , has been conducted for their antimicrobial activity. These studies show that certain Mannich bases of these derivatives exhibit good antimicrobial activity against various microorganisms (Fandaklı et al., 2012).
  • Antimicrobial Effectiveness : Another study focused on synthesizing and evaluating the antimicrobial activity of 1-aminomethyl derivatives of 1,2,4-triazole, indicating their potential in combating bacterial infections (Pitucha et al., 2005).

Antifungal and Antitumor Activities

  • Antifungal Agents : Research on the synthesis of novel 1,2,4-triazines, incorporating elements like the 1,2,3-triazole and piperidine ring, has demonstrated significant antifungal properties. Specific compounds within this group showed comparable effectiveness to established antifungal agents (Sangshetti & Shinde, 2010).
  • Antitumor Activity : A study on the synthesis of piperazine-based tertiary amino alcohols and their derivatives, closely related to the compound , found that these compounds can influence tumor DNA methylation processes, suggesting a potential role in antitumor activity (Hakobyan et al., 2020).

Bioactivity in Neurological Conditions

  • Neurological Therapeutics : Compounds with a similar structural framework have been explored for their potential as selective agonists in the treatment of neurological conditions like migraines. Their binding selectivity and agonistic properties at specific receptors highlight their relevance in neurological therapeutic applications (Bourrain et al., 1999).

Additional Pharmacological Activities

  • Pharmacological Studies : Mannich and Schiff bases containing similar molecular structures have been synthesized and evaluated for a range of pharmacological activities, such as anti-inflammatory and analgesic effects. This demonstrates the compound's potential versatility in various therapeutic areas (Nithinchandra et al., 2012).

  • Antiviral and Anticancer Potential : Another area of research has been the design and evaluation of triazoles for their antiviral and anticancer activities. The structural elements of these compounds, including the triazole and piperidine rings, are significant in determining their effectiveness against various types of cancer and viruses (Lv et al., 2019).

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were a novel drug, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

properties

IUPAC Name

1-[4-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-2-11(17)15-5-3-10(4-6-15)16-8-9(7-12)13-14-16/h8,10H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHADOVAGMAEWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
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1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Reactant of Route 3
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Reactant of Route 4
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Reactant of Route 5
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Reactant of Route 6
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one

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